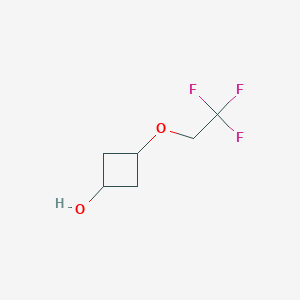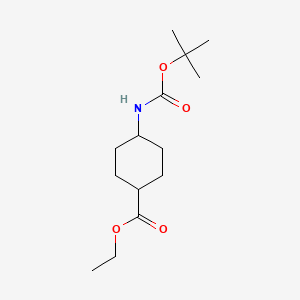
trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is known for its versatility and is used in various advanced research and development projects .
Preparation Methods
The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves several steps. One method includes the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate, followed by deprotection and amino protection steps . The process starts with 4-oxo cyclohexane carboxylate and chiral ligand reagent tert-butyl sulfinamide, undergoing reductive amination under the catalysis of Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate. Ester hydrolysis is then performed under alkaline conditions to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid. Finally, the tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is then condensed with di-tert-butyl dicarbonate under alkaline conditions to yield trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid .
Chemical Reactions Analysis
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include Lewis acids, alkaline solutions, and di-tert-butyl dicarbonate . The major products formed from these reactions include trans-4-aminocyclohexane carboxylic acid and trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid .
Scientific Research Applications
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of short peptides, polypeptides, and isoquinolones.
Biology: The compound is utilized in various biological studies due to its ability to interact with biological molecules.
Medicine: It serves as a pharmaceutical intermediate in the development of drugs and therapeutic agents.
Industry: The compound is employed in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl (BOC) group acts as a protecting group for amines, allowing selective reactions to occur without interference from the amine group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be achieved with strong acids like trifluoroacetic acid or hydrochloric acid .
Comparison with Similar Compounds
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate can be compared with similar compounds such as:
Cis-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid: This compound is a stereoisomer of this compound and has different spatial arrangement of atoms.
Trans-4-aminocyclohexane carboxylic acid: This compound is a derivative of this compound and is used in similar applications.
The uniqueness of this compound lies in its specific structure and the presence of the BOC protecting group, which allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAADPYICYRBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)


![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2677305.png)

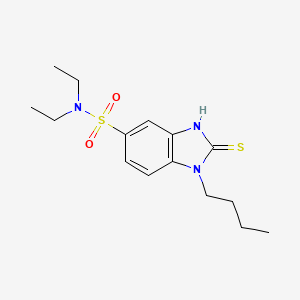
![4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2677312.png)
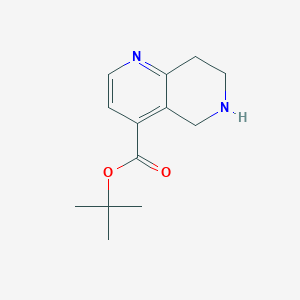
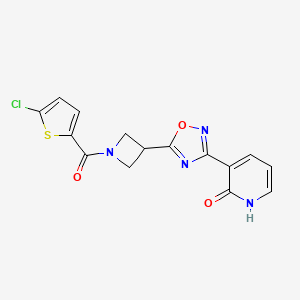
![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)
![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)
![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)
